4-{5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
4-{5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring. The oxadiazole ring can be synthesized through the reaction of nitrile oxides with amidoximes. The final step involves the coupling of these intermediates with a pyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biology: It can be used in studies related to enzyme inhibition, cellular signaling pathways, and as a probe for biological assays.
Materials Science: The compound’s heterocyclic rings contribute to its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, enzyme activity, or gene expression, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
- **3,4-Dimethoxyphenethylamine
- **(1,2-Bis-(3,4-dimethoxy-phenyl)-ethylidene)-(1,2,4)triazol-4-yl-amine
Uniqueness
4-{5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical properties and potential applications. This structural complexity allows for diverse interactions with biological targets and the possibility of fine-tuning its chemical reactivity for specific applications.
Properties
Molecular Formula |
C18H15N5O3 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H15N5O3/c1-24-12-3-4-13(16(9-12)25-2)14-10-15(22-21-14)18-20-17(23-26-18)11-5-7-19-8-6-11/h3-10H,1-2H3,(H,21,22) |
InChI Key |
QTEOKZHAQYRKDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=NC=C4)OC |
Origin of Product |
United States |
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